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molecular formula C14H10O4 B037233 1,2-Bis(4-hydroxyphenyl)ethane-1,2-dione CAS No. 33288-79-8

1,2-Bis(4-hydroxyphenyl)ethane-1,2-dione

Cat. No. B037233
M. Wt: 242.23 g/mol
InChI Key: FMYXOBBPXQZKKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04368253

Procedure details

Anisil (6.5 g), made by the oxidation of anisoin with copper sulphate in pyridine, was added to acetic acid (50 g) and heated to reflux to form a solution. Hydrobromic acid (s.g. 1.48) was added at reflux until anisil just started to precipitate (about 30 ml HBr being needed). After 2 hours' reflux, more hydrobromic acid (50 ml) was added, and the solution was refluxed for a further 2 hours. After this time, thin layer chromatography showed complete conversion into a single product. The solution was poured into cold water (600 ml) to precipitate a white solid. This was filtered off, washed with water and dried to give 5.5 g of 4,4'-dihydroxybenzil. This was used without further purification.
Quantity
6.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
50 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[C:1]1([C:9]([C:11]([C:13]2[CH:20]=[CH:19][C:16]([O:17]C)=[CH:15][CH:14]=2)=[O:12])=[O:10])[CH:8]=[CH:7][C:4]([O:5]C)=[CH:3][CH:2]=1.C1(C(C(C2C=CC(OC)=CC=2)O)=O)C=CC(OC)=CC=1.C(O)(=O)C.Br>N1C=CC=CC=1.S([O-])([O-])(=O)=O.[Cu+2]>[OH:5][C:4]1[CH:3]=[CH:2][C:1]([C:9]([C:11]([C:13]2[CH:14]=[CH:15][C:16]([OH:17])=[CH:19][CH:20]=2)=[O:12])=[O:10])=[CH:8][CH:7]=1 |f:5.6|

Inputs

Step One
Name
Quantity
6.5 g
Type
reactant
Smiles
C1(=CC=C(OC)C=C1)C(=O)C(=O)C1=CC=C(OC)C=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=C(OC)C=C1)C(=O)C(O)C1=CC=C(OC)C=C1
Step Three
Name
Quantity
50 g
Type
reactant
Smiles
C(C)(=O)O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Br
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=C(OC)C=C1)C(=O)C(=O)C1=CC=C(OC)C=C1
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
N1=CC=CC=C1
Step Seven
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
S(=O)(=O)([O-])[O-].[Cu+2]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux
CUSTOM
Type
CUSTOM
Details
to form a solution
CUSTOM
Type
CUSTOM
Details
to precipitate (about 30 ml HBr being needed)
TEMPERATURE
Type
TEMPERATURE
Details
After 2 hours' reflux
Duration
2 h
ADDITION
Type
ADDITION
Details
more hydrobromic acid (50 ml) was added
TEMPERATURE
Type
TEMPERATURE
Details
the solution was refluxed for a further 2 hours
Duration
2 h
ADDITION
Type
ADDITION
Details
The solution was poured into cold water (600 ml)
CUSTOM
Type
CUSTOM
Details
to precipitate a white solid
FILTRATION
Type
FILTRATION
Details
This was filtered off
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
OC1=CC=C(C=C1)C(=O)C(=O)C1=CC=C(C=C1)O
Measurements
Type Value Analysis
AMOUNT: MASS 5.5 g
YIELD: CALCULATEDPERCENTYIELD 94.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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